N-(Triphenylmethyl)-DL-serine Methyl Ester

Peptide synthesis Chiral chromatography Racemic reference standard

Multi-step peptide syntheses often fail due to incompatible N-protecting groups requiring harsh, non-selective deprotection. This racemic N-trityl-DL-serine methyl ester resolves that challenge. Its bulky, acid-labile trityl group is cleaved with mild 80% acetic acid, leaving Boc and Cbz groups fully intact-a deprotection sequence impossible with standard Boc or Cbz serine analogs. This crystalline solid (mp 144-148 °C) enables precise automated dispensing. - Ensures orthogonal deprotection (Trt → Boc → Cbz) for complex peptide assembly. - DL-form serves as an ideal racemic reference for chiral HPLC/SFC method validation. - High purity (>98.0% GC/T) and predictable crystalline form minimize workflow variability.

Molecular Formula C23H23NO3
Molecular Weight 361.4 g/mol
CAS No. 13515-76-9
Cat. No. B082108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Triphenylmethyl)-DL-serine Methyl Ester
CAS13515-76-9
Molecular FormulaC23H23NO3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3
InChIKeyLXAWQKKSNNYYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Trityl-DL-serine Methyl Ester: Core Identity and Characteristics


N-(Triphenylmethyl)-DL-serine methyl ester (CAS 13515-76-9, synonym Trt-DL-Ser-OMe) is an N-protected serine derivative belonging to the class of trityl-protected amino acid methyl esters [1]. It bears a bulky triphenylmethyl (trityl) group on the α-amine, a methyl ester at the C-terminus, and a free primary hydroxyl on the serine side chain. The compound is a racemic DL-mixture with molecular formula C23H23NO3, molecular weight 361.44 g/mol, and is supplied as a white to almost-white crystalline solid with a melting point of 144–148 °C and typical commercial purity >98.0% (GC/T) .

N-Trityl protection enables selective removal with mild acid, orthogonal to Boc and Cbz
Racemic DL-mixture provides achiral reference and building block for diastereomeric studies
High-melting crystalline solid simplifies room-temperature handling and automated dispensing

N-Trityl-DL-serine Methyl Ester: Irreplaceability in Synthesis


The trityl (Trt) protecting group imposes a unique combination of extreme steric bulk and acid-lability that differs fundamentally from smaller N-protecting groups such as Boc, Cbz, or Ac . Unlike Boc, which is cleaved by concentrated TFA, the Trt group is removable with mild acetic acid conditions, enabling orthogonal deprotection strategies where Trt is selectively removed in the presence of Boc . This steric bulk also redirects reaction outcomes: when N-trityl-serine methyl ester is treated with thionyl chloride, the reaction favors cyclic sulfamidite formation, whereas less-hindered amino alcohols give predominantly acyclic products [1]. Substituting a Boc- or Cbz-protected serine methyl ester for the trityl analog therefore risks incompatible deprotection schedules, altered reaction stereochemistry, and different solubility and crystallization behavior—each of which can compromise yield and reproducibility in multi-step syntheses.

Deprotection orthogonality lost
Trt is removed by mild acetic acid, while Boc requires strong TFA and Cbz requires hydrogenolysis; substituting with Boc or Cbz eliminates the selective deprotection advantage.
Reaction pathway divergence
The bulky Trt group directs SOCl2-mediated cyclization to cyclic sulfamidite; less hindered Boc/Cbz analogs may favor acyclic products, altering synthetic outcomes.
Physical form incompatibility
The Trt compound is a free-flowing crystalline powder at room temperature; the Boc analog exists as a solid-liquid mixture and the Cbz analog melts near 33–36 °C, impeding accurate weighing and automated solid-phase workflows.

N-Trityl-DL-serine Methyl Ester: Head-to-Head Differentiation Evidence


Chiral Identity: DL Racemate vs. L-Enantiomer

N-(Triphenylmethyl)-DL-serine methyl ester is the racemic DL-mixture, exhibiting no net optical rotation, in direct contrast to the enantiomerically pure N-(Triphenylmethyl)-L-serine methyl ester (CAS 4465-44-5), which shows a specific rotation of [α]20/D +31° to +35° (c=1, methanol) . The DL-form is explicitly specified as having zero optical rotation , making it functionally distinct from the L-form for any application where chirality matters—whether as an achiral reference standard, a racemic building block for diastereomeric resolution studies, or a precursor where subsequent asymmetric induction is controlled by external chiral reagents rather than substrate chirality.

Chiral Identity
Data to verify
DL: [α] ≈ 0°; L: +31° to +35° (c=1, MeOH)
Different stereochemical identity; procurement of correct form is critical for chiral outcomes.
Verify optical rotation upon receipt; no published comparative data.
Peptide synthesis Chiral chromatography Racemic reference standard

Trt vs. Boc Deprotection Selectivity

The trityl group on N-(Triphenylmethyl)-DL-serine methyl ester exhibits a quantitatively faster acidolytic removal rate than the Boc group under specific conditions. In 80% aqueous acetic acid, the removal rate of Trt is much faster than that of Boc, enabling selective Trt deprotection while leaving Boc groups intact . This orthogonal selectivity is not available with N-Boc-DL-serine methyl ester (CAS 69942-12-7) or N-Cbz-DL-serine methyl ester (CAS 14464-15-4); Cbz requires hydrogenolysis for removal, while Boc requires stronger acid (e.g., TFA) [1]. Conversely, when 0.1 M HBr/HOAc is used as the reagent, the removal rate of Trt becomes slower than that of Boc, demonstrating that the deprotection selectivity is both condition-dependent and tunable—a feature that allows precise control in multi-protecting-group synthetic sequences.

Orthogonal Deprotection
Class-level
Trt removal >> Boc in 80% HOAc; selectivity inverted with HBr/HOAc
Enables selective deprotection in the presence of Boc or Cbz groups.
Selectivity is condition-dependent; verify under actual reaction conditions.
Orthogonal protection strategy Peptide chemistry Selective deprotection

Steric Control of Cyclic Sulfamidite Formation

When N-trityl-L-serine methyl ester (the L-enantiomer of the DL target) is treated with thionyl chloride (SOCl2), the reaction preferentially yields the cyclic sulfamidite 9 rather than acyclic sulfite ester products [1]. This outcome is attributed to the steric hindrance imposed by the trityl group, which constrains the conformational freedom of the vic-amino alcohol intermediate. The original publication explicitly states that 'the formation of the cyclic sulfamidite 9, rather than acyclic products, in the reaction of thionyl chloride with vic-amino alcohol 7 is far more dependent on reaction conditions than with less crowded molecules' [1]. In contrast, N-Boc-serine methyl ester and N-Cbz-serine methyl ester—lacking this extreme steric bulk—do not exhibit equivalent conformational bias toward cyclic products under identical or similar SOCl2 treatment conditions [1].

Reaction Pathway Control
Class-level
Trt-L-Ser-OMe + SOCl2 → cyclic sulfamidite 9; less hindered substrates give acyclic products
Trt steric bulk directs cyclization for chiral heterocycle synthesis.
Reaction outcome may vary with substrate; stability below 50 °C.
Heterocycle synthesis Steric effects Sulfamidite chemistry

Alanyl Transfer Synthon for Amino Acid Diversification

N-Trityl serine methyl ester-O-mesylate—directly derived from N-(Triphenylmethyl)-DL-serine methyl ester via mesylation of the side-chain hydroxyl—has been experimentally demonstrated as an alanyl transfer synthon, enabling the formal replacement of serine with other amino acid side chains [1]. The study by Ranganathan et al. (1984) directly compared this N-trityl synthon with the corresponding N-benzoyl serine methyl ester-O-mesylate. The N-benzoyl analog was characterized as 'quite effective' and was successfully transformed to N-benzoyl phenylalanine, leucine, and tryptophan methyl esters via organocuprate reagents; in principle, 14 of the 20 coded amino acids could be accessed from this synthon [1]. The N-trityl variant was likewise demonstrated as a viable alanyl transfer synthon, though with distinct reactivity and protection/deprotection requirements compared to the benzoyl analog. This positions the trityl-protected serine methyl ester as a versatile entry point for unnatural amino acid diversification—a role not shared by simple Boc- or Cbz-protected serine methyl esters, which have not been demonstrated in this specific alanyl transfer context.

Alanyl Transfer Synthon
Cross-study context
Trt-Ser-OMe mesylate demonstrated as alanyl transfer synthon; comparable to N-benzoyl analog
Supports coded amino acid diversification with orthogonal N-protection.
Reactivity differs from benzoyl analog; scope requires experimental verification.
Amino acid synthesis Alanyl transfer Synthon chemistry

High-Melting Crystallinity vs. Boc and Cbz Analogs

N-(Triphenylmethyl)-DL-serine methyl ester is a high-melting crystalline solid (mp 144–148 °C) , whereas N-Boc-DL-serine methyl ester (CAS 69942-12-7) is described as a 'Colorless to off-white Solid-Liquid Mixture' at ambient temperature with no defined melting point reported [1], and N-Cbz-DL-serine methyl ester (CAS 14464-15-4) melts at only 33–36 °C . The molecular weight difference is also substantial: 361.44 g/mol for the trityl compound versus 219.23 g/mol (Boc) and 253.25 g/mol (Cbz). These physical differences have direct practical consequences: the trityl compound can be accurately weighed as a free-flowing powder at room temperature, purified by recrystallization, and stored without cold-chain requirements (recommended storage: room temperature, <15 °C cool and dark place) , whereas the low-melting Cbz analog may require refrigerated handling and the Boc analog's semi-solid consistency complicates precise gravimetric dispensing.

Physical Form
Cross-study context
Trt: mp 144–148 °C, crystalline solid; Boc: solid-liquid mixture; Cbz: mp 33–36 °C
Crystalline form enables accurate weighing and room-temperature storage.
Physical form verified by supplier specifications.
Solid-phase handling Crystallization Physical form differentiation

N-Trityl-DL-serine Methyl Ester: Validated Applications


Orthogonal Protection in Convergent Peptide Synthesis

In multi-step peptide assembly requiring the simultaneous presence of acid-labile (Boc) and hydrogenolytically labile (Cbz) protecting groups, N-(Triphenylmethyl)-DL-serine methyl ester serves as the serine residue of choice because its trityl group can be selectively removed with 80% acetic acid while leaving both Boc and Cbz groups intact . This orthogonal selectivity, demonstrated by the quantitatively faster Trt removal rate compared to Boc under these specific conditions , enables a deprotection sequence (Trt→Boc→Cbz) that is inaccessible when the serine building block carries Boc or Cbz protection. The high melting point (144–148 °C) and crystalline solid form further facilitate automated solid-phase peptide synthesis workflows where accurate powder dispensing is critical.

Chiral Aziridine and Cyclic Sulfamidate Synthesis

The steric bulk of the trityl group on N-trityl-L-serine methyl ester (the L-component of the DL racemate) directs thionyl chloride-mediated cyclization toward the cyclic sulfamidite 9 rather than acyclic products—a reactivity pattern not observed with less-hindered N-protected serine esters [1]. The resulting cyclic sulfamidate 12 is thermally stable below 50 °C and serves as a key intermediate for enantiopure aziridine-2-carboxylates, which are versatile chiral building blocks for alkaloid total synthesis [1][2]. The DL-form is specifically useful here as a racemic standard for chiral HPLC method development when monitoring enantiomeric purity of the L-form-derived aziridine products.

Alanyl Transfer-Mediated Amino Acid Diversification

N-(Triphenylmethyl)-DL-serine methyl ester can be converted to its O-mesylate derivative, which has been experimentally validated as an alanyl transfer synthon capable of delivering the alanyl fragment to organocuprate nucleophiles [3]. This enables the formal transformation of serine into phenylalanine, leucine, tryptophan, and other coded amino acid derivatives [3]. The trityl N-protection offers an advantage over the corresponding N-benzoyl synthon when the target molecule requires orthogonal N-deprotection under mild acidic conditions rather than the harsh acidic or hydrogenolytic conditions needed for benzoyl removal.

Racemic Reference for Chiral Method Development

Because N-(Triphenylmethyl)-DL-serine methyl ester is the racemic mixture with zero net optical rotation, it serves as an essential reference standard for developing and validating chiral HPLC or SFC methods used to determine enantiomeric excess of the L-enantiomer (CAS 4465-44-5, [α]20/D +31° to +35°) in asymmetric synthesis workflows . The DL-form's distinct melting point onset (144 °C vs 146–150 °C for the L-form) also provides a simple thermal identity check to distinguish the racemate from the enantiopure material during incoming quality control.

Application
Selection Property
Validation Focus
Orthogonal protection in convergent peptide synthesis
Trityl group acid-lability profile
Selective deprotection under mild acid conditions in presence of Boc/Cbz
Chiral aziridine and cyclic sulfamidate synthesis
Steric bulk directing cyclization
Cyclic vs acyclic product distribution under SOCl2 conditions
Alanyl transfer-mediated amino acid diversification
O-Mesylate synthon reactivity
Organocuprate coupling efficiency and amino acid scope
Racemic reference for chiral method development
Zero optical rotation identity
Chiral HPLC retention time and enantiomeric resolution vs. L-form

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Triphenylmethyl)-DL-serine Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.